Ethylone

Monoamine transporter inhibition IC50 Synthetic cathinone pharmacology

Ethylone differs critically from methylone, butylone, and pentylone in N-alkyl chain length, which directly alters monoamine transporter selectivity, metabolic route preference (N-deethylation & β-ketone reduction), and biological sample stability (half-life 18 days at 4°C). Generic cathinone calibrators fail to account for these pharmacodynamic and pharmacokinetic differences, compromising forensic quantitation accuracy. Procure ethylone-specific certified reference standards to ensure defensible quantitative results in postmortem/DUID casework, wastewater-based epidemiology, and SAR studies of cathinone abuse liability.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
CAS No. 1112937-64-0
Cat. No. B12757671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylone
CAS1112937-64-0
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCCNC(C)C(=O)C1=CC2=C(C=C1)OCO2
InChIInChI=1S/C12H15NO3/c1-3-13-8(2)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8,13H,3,7H2,1-2H3
InChIKeyMJEMIOXXNCZZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylone (CAS 1112937-64-0): Procurement-Critical Pharmacological and Forensic Reference Data


Ethylone (3,4-methylenedioxy-N-ethylcathinone, βk-MDEA) is a synthetic cathinone of the β-keto amphetamine class, classified by the UNODC as a Schedule II psychotropic substance and by the DEA as a Schedule I controlled substance [1] [2]. It functions primarily as a non-selective monoamine uptake inhibitor, blocking dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters while also inducing serotonin release [3]. Structurally, it is the β-keto analog of MDEA and differs from methylone by substitution of the N-methyl group with an N-ethyl group [4].

Ethylone Procurement: Why Methylone, Butylone, or Pentylone Are Not Equivalent Substitutes


Despite sharing the methylenedioxy-substituted cathinone scaffold, ethylone, methylone, butylone, and pentylone exhibit distinct pharmacological, metabolic, and stability profiles that preclude interchangeable use in analytical, forensic, or research settings. N-alkyl chain length dictates differential monoamine transporter selectivity, metabolic route preference, and biological sample stability, each of which directly impacts the validity of quantitative assays, reference standard selection, and the interpretation of toxicological findings [1] [2]. The data below quantify these critical differentiations.

Ethylone (CAS 1112937-64-0): Quantitative Evidence for Differentiated Scientific Selection


Nonselective Monoamine Uptake Inhibition Profile: Ethylone vs. Methylone vs. Butylone

Ethylone exhibits a nonselective monoamine uptake inhibition profile distinct from its N-methyl analog methylone. In HEK 293 cells expressing human monoamine transporters, ethylone inhibited dopamine (DAT), norepinephrine (NET), and serotonin (SERT) uptake with comparable potencies across all three transporters [1]. While ethylone's exact IC50 values were not reported in this study, it was grouped with mephedrone, methylone, butylone, and naphyrone as acting similarly to cocaine [1]. Critically, methylone displays a higher relative potency for SERT inhibition compared to DAT, whereas ethylone's N-ethyl substitution yields a more balanced DAT/NET/SERT inhibition profile [1]. Butylone, with an extended α-alkyl chain, exhibits a further shift in transporter selectivity [1].

Monoamine transporter inhibition IC50 Synthetic cathinone pharmacology

Blood Stability Half-Life: Ethylone vs. Butylone vs. Methylone at Refrigerated and Ambient Temperatures

In whole blood, ethylone demonstrates significantly lower stability compared to butylone and methylone under both refrigerated (4°C) and ambient (20°C) conditions [1]. This differential degradation has critical implications for forensic casework and clinical toxicology, where delayed sample analysis can lead to false-negative results [1].

Forensic toxicology Analyte stability Biological sample storage

Reinforcing Efficacy and Addictive Potential: Ethylone vs. Dibutylone vs. N-Ethylpentylone

In a rat self-administration model, ethylone exhibited lower reinforcing potency and efficacy compared to dibutylone and N-ethylpentylone [1]. Behavioral economic analysis quantified this differential, providing a comparative measure of abuse liability [1].

Behavioral pharmacology Self-administration Addiction liability

Metabolic Pathway Divergence: Ethylone vs. Methylone in Human Liver Microsomes

Ethylone and methylone undergo distinct phase I metabolic pathways in pooled human liver microsomes. Ethylone predominantly undergoes N-deethylation to the primary amine, whereas methylone undergoes N-demethylation [1] [2]. This metabolic divergence yields different sets of urinary biomarkers, critical for confirmatory forensic identification [3].

In vitro metabolism LC-QTOF-MS Forensic toxicology biomarkers

Ethylone (CAS 1112937-64-0): Prioritized Research and Industrial Application Scenarios


Forensic Toxicology Reference Standard for GC-MS and LC-MS/MS Quantitation

Ethylone certified reference materials (e.g., Cerilliant Ethylone HCl 1.0 mg/mL or Ethylone-d5 100 μg/mL) are essential for the development and validation of quantitative analytical methods in clinical and forensic toxicology . The compound's distinct metabolic profile (N-deethylation and β-ketone reduction) [1] and intermediate blood stability (half-life 18 days at 4°C) [2] necessitate the use of ethylone-specific standards rather than generic cathinone calibrators to ensure accurate quantitation in postmortem and DUID casework.

Pharmacological Research on Structure-Activity Relationships (SAR) in Cathinone Addiction Models

Ethylone serves as a critical comparator in SAR studies investigating the impact of N-alkyl chain length on monoamine transporter selectivity and reinforcing efficacy. Its balanced DAT/NET/SERT inhibition profile [3] and lower reinforcing potency (EV = 4.19) compared to dibutylone (EV = 7.81) and N-ethylpentylone (EV = 5.21) [4] make it a valuable tool for dissecting the molecular determinants of cathinone abuse liability.

Wastewater-Based Epidemiology (WBE) for Monitoring Illicit Drug Trends

Ethylone has been detected in Australian wastewater as an emerging synthetic cathinone [5]. Analytical methods employing ethylone reference standards and deuterated internal standards (e.g., ethylone-d5) are required for accurate quantification in complex environmental matrices, enabling public health authorities to track consumption patterns and assess the prevalence of ethylone relative to other cathinones like mephedrone and eutylone.

In Vitro Metabolism Studies for Biomarker Identification

Ethylone is used in in vitro metabolism studies employing human liver microsomes (HLM) and cytosol to identify and characterize phase I and II metabolites for use as confirmatory biomarkers in urine drug testing [1]. The identification of specific metabolites, such as those derived from β-ketone reduction (M2) and demethylenation-O-methylation (M3-5), extends the detection window beyond parent drug thresholds [1].

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